molecular formula C10H19N3O3 B14144621 Methyl 8-azido-9-hydroxynonanoate CAS No. 89248-79-3

Methyl 8-azido-9-hydroxynonanoate

Cat. No.: B14144621
CAS No.: 89248-79-3
M. Wt: 229.28 g/mol
InChI Key: QHKSHBRHTGEPIW-UHFFFAOYSA-N
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Description

Methyl 8-azido-9-hydroxynonanoate: is an organic compound with the molecular formula C10H19N3O3 It is a derivative of nonanoic acid, featuring both azido and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 8-azido-9-hydroxynonanoate can be synthesized through a multi-step process. One common method involves the initial preparation of methyl 9-hydroxynonanoate, which can be achieved by the oxidative cleavage of fatty acid methyl esters derived from rapeseed oil . The hydroxyl group is then introduced through reduction reactions. The azido group can be added via nucleophilic substitution reactions, where an appropriate azide source, such as sodium azide, reacts with a suitable leaving group on the nonanoate backbone .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Solvent-free conditions and mild temperatures are often employed to minimize by-products and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-azido-9-hydroxynonanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 8-azido-9-hydroxynonanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-azido-9-hydroxynonanoate involves its functional groups:

Comparison with Similar Compounds

    Methyl 9-hydroxynonanoate: Lacks the azido group but shares the hydroxyl functionality.

    Azidothymidine (AZT): Contains an azido group and is used as an antiviral drug.

Uniqueness: Methyl 8-azido-9-hydroxynonanoate is unique due to the combination of azido and hydroxyl groups on a nonanoate backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and materials science.

Properties

CAS No.

89248-79-3

Molecular Formula

C10H19N3O3

Molecular Weight

229.28 g/mol

IUPAC Name

methyl 8-azido-9-hydroxynonanoate

InChI

InChI=1S/C10H19N3O3/c1-16-10(15)7-5-3-2-4-6-9(8-14)12-13-11/h9,14H,2-8H2,1H3

InChI Key

QHKSHBRHTGEPIW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCC(CO)N=[N+]=[N-]

Origin of Product

United States

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